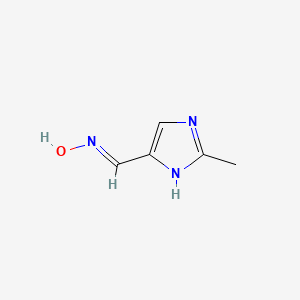
1H-Imidazole-4-carboxaldehyde, 2-methyl-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1H-imidazole-4-carbaldehyde oxime is a heterocyclic compound with the molecular formula C5H6N2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-imidazole-4-carbaldehyde oxime typically involves the reaction of 2-methyl-1H-imidazole-4-carbaldehyde with hydroxylamine. The reaction is carried out in an aqueous or alcoholic medium under mild conditions. The general reaction scheme is as follows:
2-Methyl-1H-imidazole-4-carbaldehyde+Hydroxylamine→2-Methyl-1H-imidazole-4-carbaldehyde oxime
Industrial Production Methods
While specific industrial production methods for 2-methyl-1H-imidazole-4-carbaldehyde oxime are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key is to maintain the reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1H-imidazole-4-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile or nitro compounds.
Reduction: The oxime group can be reduced to form amines.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products
Oxidation: Nitrile or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1H-imidazole-4-carbaldehyde oxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methyl-1H-imidazole-4-carbaldehyde oxime depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, coordination with metal ions, and other interactions. The exact pathways involved can vary based on the specific biological or chemical context.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1H-imidazole-4-carbaldehyde: The parent compound, which lacks the oxime group.
4-Methyl-5-imidazolecarboxaldehyde: A similar compound with a different substitution pattern on the imidazole ring.
2-Imidazolecarboxaldehyde: Another imidazole derivative with a carbaldehyde group at a different position.
Uniqueness
2-Methyl-1H-imidazole-4-carbaldehyde oxime is unique due to the presence of both the oxime and imidazole functionalities, which confer distinct chemical reactivity and potential applications. The oxime group can participate in various reactions, making this compound versatile for synthetic and research purposes.
Propiedades
Fórmula molecular |
C5H7N3O |
|---|---|
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
(NE)-N-[(2-methyl-1H-imidazol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C5H7N3O/c1-4-6-2-5(8-4)3-7-9/h2-3,9H,1H3,(H,6,8)/b7-3+ |
Clave InChI |
NLJYUXHUESWCOS-XVNBXDOJSA-N |
SMILES isomérico |
CC1=NC=C(N1)/C=N/O |
SMILES canónico |
CC1=NC=C(N1)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


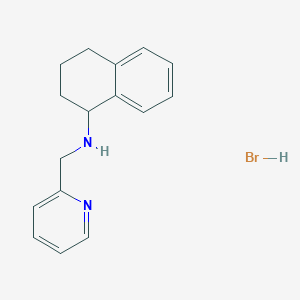
![3lambda-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B15132545.png)
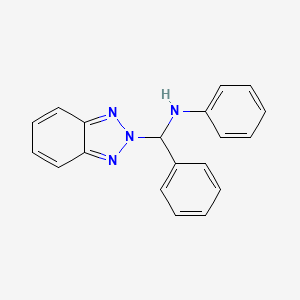
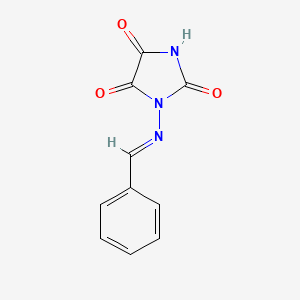
-rhenium](/img/structure/B15132556.png)

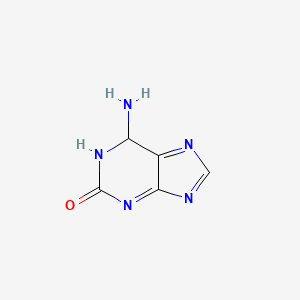
![N-[(Z)-benzylideneamino]-1,3-benzoxazol-2-amine](/img/structure/B15132569.png)
![(2Z)-2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetamide](/img/structure/B15132575.png)

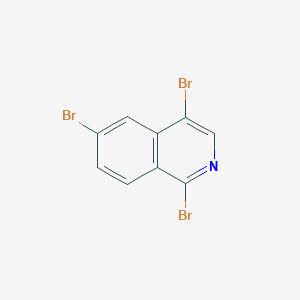
![L-Methionine, N-[4-(trifluoromethyl)benzoyl]-, hydrazide](/img/structure/B15132614.png)
![4-[3-(4-Fluoroyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B15132615.png)
![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methylphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B15132623.png)
